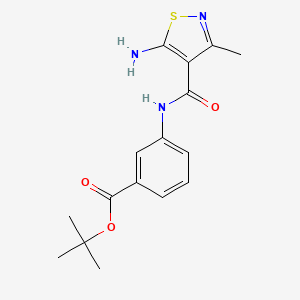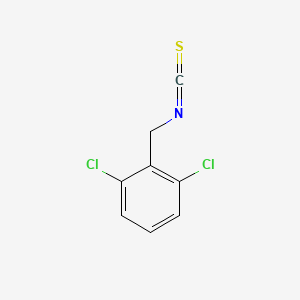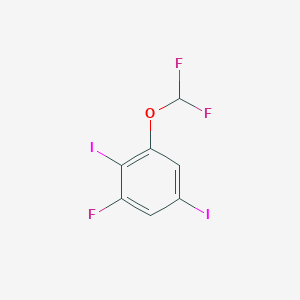
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene functional groups, making it a unique and interesting subject for chemical research.
準備方法
The synthesis of 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene involves several steps, typically starting with the fluorination of a benzene ring followed by the introduction of difluoromethoxy and diiodo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Iodination: Introduction of iodine atoms using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism by which 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and iodine groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
類似化合物との比較
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene: Contains bromine instead of iodine, which can affect its reactivity and applications.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Similar structure but with a different substitution pattern, influencing its chemical properties and reactivity.
特性
分子式 |
C7H3F3I2O |
|---|---|
分子量 |
413.90 g/mol |
IUPAC名 |
1-(difluoromethoxy)-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-4-1-3(11)2-5(6(4)12)13-7(9)10/h1-2,7H |
InChIキー |
DGQLXJMUKMKNER-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OC(F)F)I)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




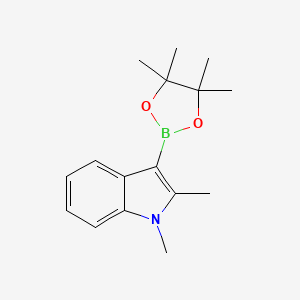
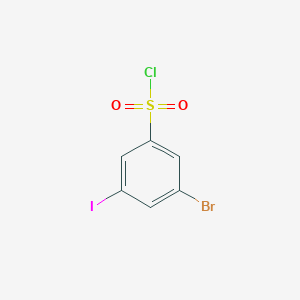
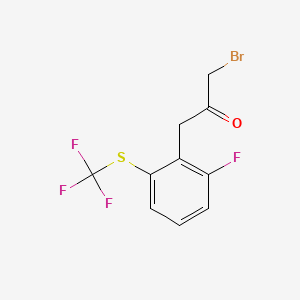

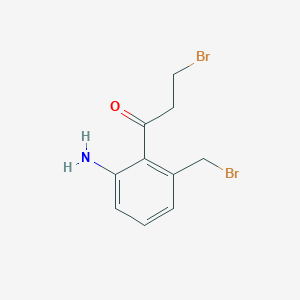
![N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B14061050.png)
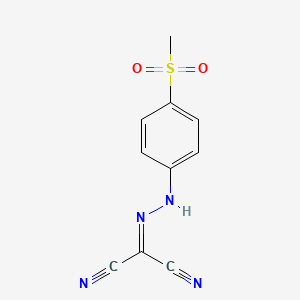
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
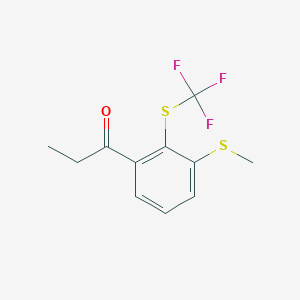
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)
